5-chloro-N-methyl-N-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)pyrimidin-2-amine
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Overview
Description
5-chloro-N-methyl-N-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)pyrimidin-2-amine is a complex organic compound featuring a pyrimidine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-methyl-N-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)pyrimidin-2-amine typically involves multi-step organic reactions The process begins with the preparation of the imidazo[4,5-b]pyridine moiety, which is then coupled with a piperidine derivativeCommon reagents used in these reactions include chlorinating agents like thionyl chloride and methylating agents such as methyl iodide .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-methyl-N-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, using nucleophiles like amines or thiols
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in polar aprotic solvents like dimethylformamide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction could produce amines or alcohols .
Scientific Research Applications
5-chloro-N-methyl-N-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)pyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 5-chloro-N-methyl-N-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Known for their broad range of biological activities.
Pyridine derivatives: Commonly used in medicinal chemistry for their pharmacological properties.
Pyrimidine derivatives: Widely studied for their roles in DNA and RNA synthesis
Uniqueness
5-chloro-N-methyl-N-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)pyrimidin-2-amine is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in other compounds. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C17H20ClN7 |
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Molecular Weight |
357.8 g/mol |
IUPAC Name |
5-chloro-N-methyl-N-[1-(3-methylimidazo[4,5-b]pyridin-2-yl)piperidin-4-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C17H20ClN7/c1-23(16-20-10-12(18)11-21-16)13-5-8-25(9-6-13)17-22-14-4-3-7-19-15(14)24(17)2/h3-4,7,10-11,13H,5-6,8-9H2,1-2H3 |
InChI Key |
VZPITHFJAGTWMZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC=N2)N=C1N3CCC(CC3)N(C)C4=NC=C(C=N4)Cl |
Origin of Product |
United States |
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